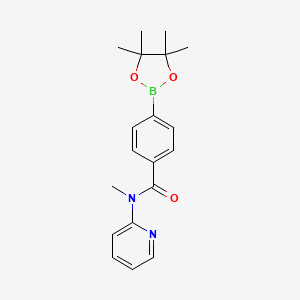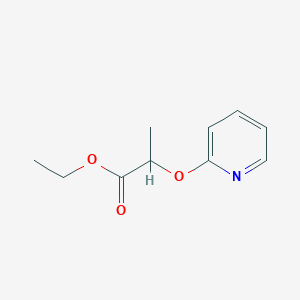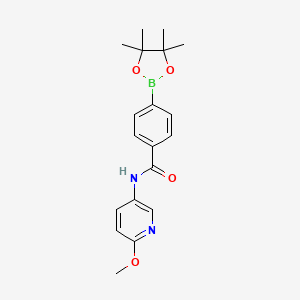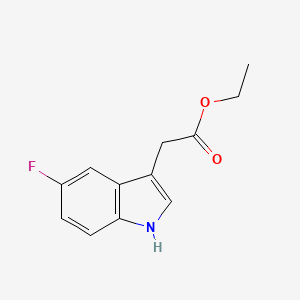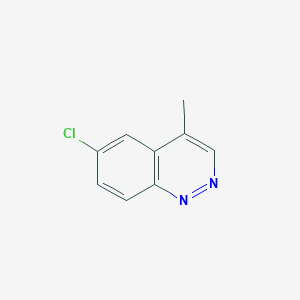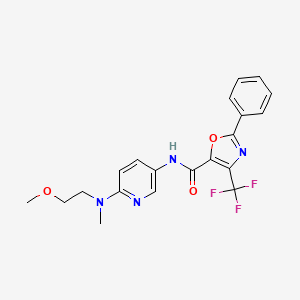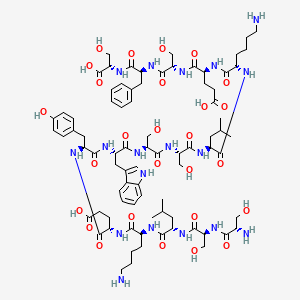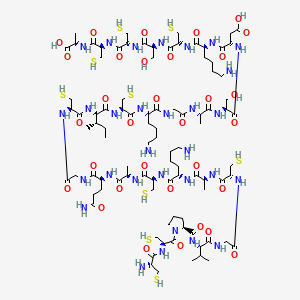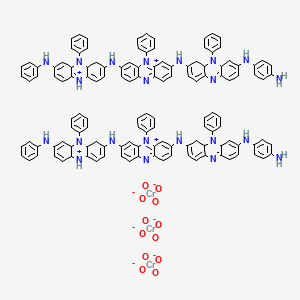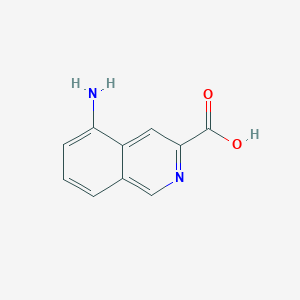
5-Aminoisoquinoline-3-carboxylic acid
Overview
Description
5-Aminoisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of organic compounds known as aminoquinolines and derivatives . These are organic compounds containing an amino group attached to a quinoline ring system .
Synthesis Analysis
The synthesis of 5-Aminoisoquinoline-3-carboxylic acid and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Aminoisoquinoline-3-carboxylic acid is characterized by a quinoline ring system attached to an amino group . Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .Chemical Reactions Analysis
Carboxylic acids, such as 5-Aminoisoquinoline-3-carboxylic acid, exhibit a range of chemical reactions . They can react with bases to form ionic salts . They can also undergo substitution reactions where the hydroxyl group of the carboxylic acid is replaced by another nucleophilic group .Physical And Chemical Properties Analysis
Carboxylic acids like 5-Aminoisoquinoline-3-carboxylic acid exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Scientific Research Applications
Antithrombotic Agents
Research has shown that 3S-tetrahydroisoquinoline-3-carboxylic acid derivatives, modified with natural amino acids, exhibit significant antithrombotic activity. These compounds have demonstrated higher potencies for inhibiting various platelet aggregations and thrombogenesis in rats compared to their precursors. A specific compound, 5h with Ser attachment, was identified as particularly promising for further development. This study highlights the potential of these compounds in the development of novel antithrombotic agents (Zheng et al., 2008).
Anti-Platelet and Vasodilative Agents
Another study synthesized and evaluated 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids. These compounds showed enhanced anti-platelet aggregation properties and mild vasorelaxation activity, indicating their potential as anti-thrombotic and vasodilative agents (Wang et al., 2011).
NMDA and AMPA Receptor Antagonists
A series of 6-substituted decahydroisoquinoline-3-carboxylic acids were prepared as excitatory amino acid (EAA) receptor antagonists. These compounds demonstrated potency as antagonists at the NMDA and AMPA subclasses of ligand-gated ion channel (ionotropic) EAA receptors, suggesting their utility in neurological and psychiatric disorders (Ornstein et al., 1996).
PARP-2 Inhibitors
Research into isoquinolin-1-ones has led to the development of selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). These inhibitors are significant for their potential therapeutic applications in cancer and other diseases. The study involved the synthesis of various isoquinolin-1-ones, demonstrating the most PARP-2-selective compound to date (Sunderland et al., 2011).
CNS Agents
A series of 4-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized as potential CNS-agents. These compounds showed affinity for the NMDA receptor, representing a novel class of ligands for this site, which could be relevant for neurological conditions (Bonnaud et al., 1993).
Antineoplastic Agents
Various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and evaluated for antineoplastic activity. Some compounds demonstrated significant antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Liu et al., 1995).
Safety And Hazards
According to the safety data sheet, 5-Aminoisoquinoline-3-carboxylic acid can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The paper titled “Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer” discusses the potential of 5-Aminoisoquinoline-3-carboxylic acid in cancer treatment . Another paper titled “A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug” provides insights into the pharmacological effects of 5-ASA .
properties
IUPAC Name |
5-aminoisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAXJCKIRCBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608298 | |
| Record name | 5-Aminoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoisoquinoline-3-carboxylic acid | |
CAS RN |
80066-71-3 | |
| Record name | 5-Amino-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

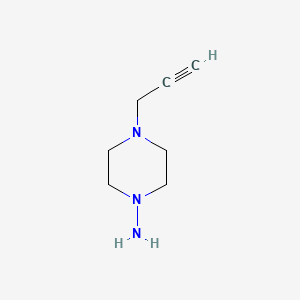
![4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine](/img/structure/B1628894.png)
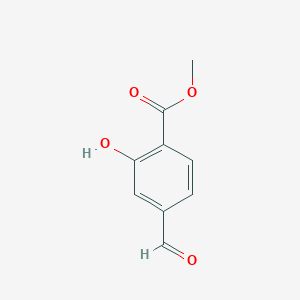
![2-[Methyl-(2-oxocyclobutyl)amino]acetonitrile;hydrochloride](/img/structure/B1628897.png)
